O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate
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Overview
Description
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate is an organic compound with the molecular formula C9H9BrOS2. It is a derivative of carbonodithioic acid and is characterized by the presence of a bromophenyl group and a methyl group attached to the carbonodithioate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate typically involves the reaction of 4-bromobenzyl chloride with potassium O-methyl carbonodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by various nucleophiles.
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonodithioate moiety can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- O-[(4-Chlorophenyl)methyl] S-methyl carbonodithioate
- O-[(4-Methylphenyl)methyl] S-methyl carbonodithioate
- O-[(4-Fluorophenyl)methyl] S-methyl carbonodithioate
Uniqueness
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity compared to its analogs with different halogen substituents .
Properties
CAS No. |
188432-41-9 |
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Molecular Formula |
C9H9BrOS2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
O-[(4-bromophenyl)methyl] methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H9BrOS2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
PZBHVLFERMVEAT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)OCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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